3-(4-chlorobenzyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinone
Overview
Description
3-(4-chlorobenzyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinone is a synthetic organic compound with a complex structure It features a pyridinone core substituted with a 4-chlorobenzyl group, a hydroxy group, and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common method starts with the preparation of the pyridinone core, followed by the introduction of the 4-chlorobenzyl and 4-methoxyphenyl groups through nucleophilic substitution reactions. The hydroxy group is usually introduced via oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and high-throughput screening of reaction conditions. The goal is to achieve high yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxy group or reduce the pyridinone ring.
Substitution: The chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorobenzyl group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(4-chlorobenzyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, while the chlorobenzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorobenzyl)-4-hydroxy-1-phenyl-2(1H)-pyridinone: Similar structure but lacks the methoxy group.
3-(4-methoxybenzyl)-4-hydroxy-1-(4-chlorophenyl)-2(1H)-pyridinone: Similar structure but with different substitution patterns.
Uniqueness
3-(4-chlorobenzyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinone is unique due to the specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both chlorobenzyl and methoxyphenyl groups provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-hydroxy-1-(4-methoxyphenyl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-24-16-8-6-15(7-9-16)21-11-10-18(22)17(19(21)23)12-13-2-4-14(20)5-3-13/h2-11,22H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPXXWWEZJOZQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC(=C(C2=O)CC3=CC=C(C=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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